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Cat. No.: B12383695
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These application notes provide a comprehensive guide to utilizing CXCR2 Probe 1, a
selective radiotracer, for in vitro binding assays. The protocols and data presented are intended
to facilitate the study of the C-X-C motif chemokine receptor 2 (CXCR2) and the development
of novel therapeutics targeting this key inflammatory receptor.

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that
plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1][2] Its
involvement in a variety of inflammatory diseases has made it an attractive target for drug
discovery.[3] CXCR2 Probe 1 ([*8F]16b) is a recently developed selective radioligand designed
for positron emission tomography (PET) imaging of CXCR2-expressing cells, such as
neutrophils.[4][5] Its properties also make it a valuable tool for in vitro binding assays to
characterize the affinity and pharmacology of unlabeled compounds targeting CXCR2.

Principle of the Assays

The binding of CXCR2 Probe 1 to its target receptor can be quantified using various in vitro
assay formats. The most common are saturation binding assays, to determine the receptor
density (Bmax) and the probe's dissociation constant (Kd), and competition binding assays, to
determine the inhibitory constant (Ki) of a test compound. Given that CXCR2 Probe 1 is a
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radiolabeled ligand, traditional radioligand binding assays using filtration to separate bound and
free probe are applicable. Additionally, as characterized in its development, non-radioactive
competition assays like the NanoBRET™ (Bioluminescence Resonance Energy Transfer)
assay can be employed.

Data Presentation

The following table summarizes the binding affinity of a precursor to CXCR2 Probe 1 and
related compounds for the CXCR2 receptor, as determined by a NanoBRET competition assay.
This data is essential for designing and interpreting binding experiments.

Target . .
Compound Assay Type pKi Ki (nM) Reference
Receptor
16b (non-
radiolabeled
NanoBRET Spatz, P., et
precursor to CXCR2 . 8.8+0.1 1.58
Competition al. (2024)
CXCR2
Probe 1)
Navarixin (a
known NanoBRET Spatz, P., et
CXCR2 N 9.2+0.1 0.63
CXCR2 Competition al. (2024)

antagonist)

Note: The Ki value for 16b is for the non-radiolabeled version of CXCR2 Probe 1. The affinity
of the 18F-labeled probe is expected to be comparable.

Experimental Protocols
Radioligand Competition Binding Assay Protocol

This protocol describes a filtration-based competition binding assay to determine the affinity of
a test compound for CXCR2 using CXCR2 Probe 1.

Materials:

e CXCR2 Probe 1 ([*®F]16b)
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e Cell Membranes: Membranes prepared from a cell line overexpressing human CXCR2 (e.g.,
HEK293-CXCR2).

e Test Compounds: Unlabeled compounds to be tested for CXCR2 binding.
e Binding Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4.
o Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

» Non-specific Binding Control: A high concentration (e.g., 10 uM) of a known CXCR2
antagonist (e.g., Navarixin).

o 96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes
(e.g., GF/C).

 Scintillation Fluid

» Microplate Scintillation Counter
Procedure:

o Preparation of Reagents:

o Thaw the CXCR2-expressing cell membranes on ice and resuspend them in binding buffer
to a final concentration of 5-20 ug of protein per well.

o Prepare serial dilutions of the test compounds in binding buffer.

o Dilute CXCR2 Probe 1 in binding buffer to a final concentration equivalent to its Kd
(approximately 1-2 nM).

o Assay Setup (in a 96-well plate):

o Total Binding: Add 50 pL of binding buffer, 50 uL of CXCR2 Probe 1, and 150 pL of the
membrane suspension.

o Non-specific Binding: Add 50 pL of the non-specific binding control, 50 puL of CXCR2
Probe 1, and 150 pL of the membrane suspension.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b12383695?utm_src=pdf-body
https://www.benchchem.com/product/b12383695?utm_src=pdf-body
https://www.benchchem.com/product/b12383695?utm_src=pdf-body
https://www.benchchem.com/product/b12383695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Competition Binding: Add 50 uL of each test compound dilution, 50 pL of CXCR2 Probe 1,
and 150 pL of the membrane suspension.

e |ncubation:

o Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to
reach binding equilibrium.

« Filtration:
o Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).

o Rapidly filter the contents of the assay plate through the filter plate using a vacuum
manifold.

o Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
e Detection:

o Dry the filter plate for 30 minutes at 50°C.

o Add scintillation fluid to each well.

o Count the radioactivity in a microplate scintillation counter.
o Data Analysis:

o Subtract the non-specific binding counts from all other measurements to obtain specific
binding.

o Plot the specific binding as a function of the log concentration of the test compound.

o Determine the ICso value (the concentration of test compound that inhibits 50% of specific
binding) using non-linear regression.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + ([L]/Kd)), where
[L] is the concentration of CXCR2 Probe 1 and Kd is its dissociation constant.
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NanoBRET™ Competition Binding Assay Protocol

This protocol outlines a bioluminescence resonance energy transfer (BRET)-based competition
assay, which is a homogeneous (no-wash) alternative to radioligand binding assays.

Materials:

HEK293 cells stably co-expressing CXCR2 fused to NanoLuc® luciferase (CXCR2-NLuc)
o Fluorescent Tracer: A cell-permeable fluorescent ligand that binds to CXCR2.
o Test Compounds: Unlabeled compounds to be tested.
e NanoBRET™ Substrate: (e.g., Furimazine)
o Assay Buffer: Opti-MEM® | Reduced Serum Medium or HBSS.
e White, opaque 96- or 384-well assay plates.
e Luminometer with BRET-compatible filter sets.
Procedure:
e Cell Preparation:
o Culture the CXCR2-NLuc expressing cells to confluency.
o Harvest the cells and resuspend them in assay buffer at a density of 2 x 10> cells/mL.
e Assay Setup:
o Add the test compounds at various concentrations to the wells of the assay plate.

o Add the fluorescent tracer at a constant concentration (predetermined from a saturation
binding experiment).

o Add the cell suspension to each well.

e |ncubation:
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o Incubate the plate at 37°C in a CO2z incubator for 2 hours to allow for compound binding to

reach equilibrium.

o Detection:
o Add the NanoBRET™ substrate to all wells.
o Incubate for 3-5 minutes at room temperature, protected from light.

o Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a
BRET-capable plate reader.

e Data Analysis:

[¢]

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

Plot the BRET ratio as a function of the log concentration of the test compound.

[e]

Determine the 1Cso value from the resulting competition curve using non-linear regression.

[e]

Calculate the Ki value using the Cheng-Prusoff equation as described in the previous

(¢]

protocol.

Mandatory Visualizations
CXCR2 Signaling Pathway

CXCRZ2 is a Gai-coupled receptor. Upon binding of a ligand, such as its endogenous ligand
CXCL8, the receptor undergoes a conformational change, leading to the activation of the
heterotrimeric G protein. The Gai subunit inhibits adenylyl cyclase, decreasing intracellular
cAMP levels. The dissociated Gy subunits activate downstream signaling cascades, including
the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC)/Protein
Kinase C (PKC) pathway, which ultimately lead to cellular responses like chemotaxis and

degranulation.
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Caption: CXCR2 Gai-coupled signaling cascade.

Experimental Workflow for Radioligand Competition
Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of a
test compound for CXCR2 using a radioligand competition assay with CXCR2 Probe 1.
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Caption: Workflow for a CXCR2 radioligand competition assay.

Logical Relationship for Ki Determination

This diagram shows the logical flow of data processing to arrive at the inhibitory constant (Ki)

from the raw data of a competition binding assay.
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Caption: Logic for calculating the Ki value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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